[2-(Ethoxymethyl)phenyl]methanamine
Description
[2-(Ethoxymethyl)phenyl]methanamine is a substituted benzylamine derivative featuring a benzene ring with two key substituents: an ethoxymethyl group (-CH₂-O-CH₂CH₃) at the 2-position and a methanamine group (-CH₂NH₂). The compound’s molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol (calculated). The ethoxymethyl group contributes to its moderate lipophilicity, while the primary amine (-NH₂) enables participation in hydrogen bonding and salt formation.
Properties
IUPAC Name |
[2-(ethoxymethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-12-8-10-6-4-3-5-9(10)7-11/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHPSGUGMIFVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28837-92-5 | |
| Record name | [2-(ethoxymethyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethoxymethyl)phenyl]methanamine typically involves the reaction of 2-(ethoxymethyl)benzaldehyde with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
[2-(Ethoxymethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(ethoxymethyl)benzaldehyde or 2-(ethoxymethyl)benzoic acid.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted phenylmethanamines with various functional groups.
Scientific Research Applications
[2-(Ethoxymethyl)phenyl]methanamine has diverse applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Drug Discovery: It is utilized in the development of new therapeutic agents and screening of potential drug candidates.
Mechanism of Action
The mechanism of action of [2-(Ethoxymethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares [2-(Ethoxymethyl)phenyl]methanamine with structurally related compounds, emphasizing substituent effects on properties:
Key Observations :
- Lipophilicity : Electron-withdrawing groups (e.g., CF₃ in ) increase logP, while polar substituents (e.g., methoxyethoxy in ) reduce it.
- Reactivity : Primary amines (-CH₂NH₂) enable conjugation or salt formation, critical in drug design .
- Steric Effects : Bulky substituents (e.g., 3-methylbutoxy in ) may hinder molecular interactions.
Biological Activity
[2-(Ethoxymethyl)phenyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various research studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound features an ethoxymethyl group attached to a phenyl ring, which contributes to its biological properties. Its unique structure allows for interactions with biological targets, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition of growth and potential as an antibacterial agent. The mechanism involves disruption of bacterial cell wall synthesis, which is critical for maintaining cell integrity.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Pseudomonas aeruginosa | 20 | 16 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The underlying mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: MCF-7 Cell Line
- Concentration : 50 µM
- Cell Viability Reduction : 70%
- Mechanism : Caspase-3 activation and PARP cleavage observed.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may inhibit certain enzymes or receptors involved in critical signaling pathways, leading to its antimicrobial and anticancer effects.
- Enzyme Inhibition : The compound may inhibit enzymes responsible for cell wall synthesis in bacteria.
- Receptor Modulation : It could modulate receptors involved in apoptotic signaling in cancer cells.
Research Findings and Implications
Recent studies have expanded on the therapeutic potential of this compound. For example, a publication highlighted its selective action on the serotonin 2C receptor, suggesting possible applications in treating mood disorders alongside its antimicrobial and anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
